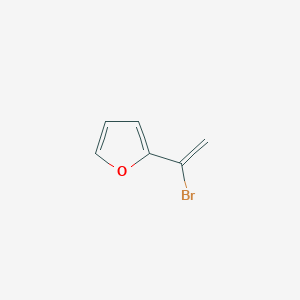

2-(1-Bromovinyl)furan

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrO |

|---|---|

Molecular Weight |

173.01 g/mol |

IUPAC Name |

2-(1-bromoethenyl)furan |

InChI |

InChI=1S/C6H5BrO/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 |

InChI Key |

YBWIMSGJXRKHNS-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CO1)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 1 Bromovinyl Furan Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution ¹H NMR spectroscopy is the initial and most fundamental step in structural analysis. It identifies the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 2-(1-Bromovinyl)furan, the ¹H NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons and the vinylic protons.

The furan ring protons (H3, H4, and H5) typically appear in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the substituted vinyl group at the C2 position, these protons will exhibit characteristic chemical shifts and coupling patterns. The H5 proton, being adjacent to the oxygen atom, is generally the most deshielded. The coupling constants between these protons (J34, J45, and the long-range J35) are unique to the furan ring and confirm their relative positions.

The two geminal protons of the vinyl group (=CH₂) are diastereotopic and are expected to appear as two distinct doublets due to their mutual (geminal) coupling (²JHH). Their chemical shifts are influenced by the anisotropic effects of the furan ring and the electronegativity of the bromine atom on the adjacent carbon.

Interactive Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ This table outlines the anticipated chemical shifts and coupling constants based on analyses of similar furan and vinyl bromide structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 (Furan) | ~7.40 | dd | ³JH5-H4 ≈ 1.8 |

| H3 (Furan) | ~6.50 | dd | ³JH3-H4 ≈ 3.4, ⁴JH3-H5 ≈ 0.8 |

| H4 (Furan) | ~6.35 | dd | ³JH4-H3 ≈ 3.4, ³JH4-H5 ≈ 1.8 |

| Ha (Vinyl) | ~6.10 | d | ²JHa-Hb ≈ 2.0 |

| Hb (Vinyl) | ~5.80 | d | ²JHa-Hb ≈ 2.0 |

While ¹H NMR identifies proton environments, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts provide insight into the hybridization and electronic environment of each carbon. For this compound, six distinct signals are expected. The carbon atom attached to the bromine (Cα) would be significantly shifted compared to a standard sp² carbon due to the halogen's electronegativity.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, it would show cross-peaks between H3 and H4, and between H4 and H5, confirming the furan ring's proton sequence. A correlation between the two vinylic protons would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the signal for the H3 proton would show a cross-peak to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations (typically over two or three bonds) between protons and carbons. It is critical for connecting different fragments of the molecule. Key correlations for this compound would include a cross-peak from the vinylic protons to the furan carbon C2, and from the furan proton H3 to the vinylic carbon Cα, unequivocally establishing the connection between the furan ring and the bromovinyl group.

Interactive Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ This table presents the expected chemical shifts for the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Furan) | ~148 |

| C5 (Furan) | ~144 |

| C3 (Furan) | ~112 |

| C4 (Furan) | ~110 |

| Cβ (Vinyl, =CH₂) | ~115 |

| Cα (Vinyl, =CBr) | ~105 |

For halogenated compounds, NMR of the heteroatom itself can sometimes provide valuable information. However, in the case of bromine, both stable isotopes (⁷⁹Br and ⁸¹Br) are quadrupolar nuclei. This property leads to very rapid nuclear relaxation, resulting in extremely broad NMR signals that are often difficult or impossible to detect with standard instrumentation.

Therefore, the influence of bromine is typically observed indirectly through its effect on the ¹H and, more significantly, the ¹³C chemical shifts of the neighboring atoms. The presence of the bromine atom causes a distinct downfield shift for the carbon to which it is attached (Cα). For other halogenated analogs, such as a fluorinated derivative, ¹⁹F NMR would be an extremely useful and sensitive technique. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR provides sharp signals over a wide chemical shift range, and ¹H-¹⁹F and ¹³C-¹⁹F coupling constants offer additional structural information.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically within 5 parts per million). chemenu.com This precision allows for the determination of a molecule's exact mass, from which a unique elemental formula can be calculated. chemenu.com This is a critical step in confirming the identity of a newly synthesized compound.

For this compound (C₆H₅BrO), HRMS can easily distinguish its molecular formula from other potential formulas that might have the same nominal mass. Due to the presence of bromine, the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by approximately 2 Da.

Calculated Exact Mass for C₆H₅⁷⁹BrO: 171.9578

Calculated Exact Mass for C₆H₅⁸¹BrO: 173.9558

An experimental HRMS measurement matching these values would provide definitive confirmation of the compound's elemental composition.

Upon ionization in a mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is highly dependent on the molecule's structure and can be used as a fingerprint for identification. The presence of the furan ring and the carbon-bromine bond are key features that direct the fragmentation of this compound.

A defining characteristic in the mass spectrum will be the isotopic signature of bromine. Any fragment containing a bromine atom will appear as a pair of peaks (at m/z and m/z+2) with a roughly 1:1 intensity ratio. ijabbr.com

Key expected fragmentation pathways include:

Loss of a Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (Br•), resulting in a prominent [M-Br]⁺ fragment at m/z 93.

Furan Ring Fragmentation: Aromatic rings can undergo characteristic fragmentation. The furan molecular ion is known to lose carbon monoxide (CO), which could lead to a fragment corresponding to [M-CO]•⁺.

Cleavage of the Vinyl-Furan Bond: The bond between the furan ring and the vinyl group can break, leading to either a furyl cation ([C₄H₃O]⁺, m/z 67) or a bromovinyl cation ([C₂H₂Br]⁺, m/z 105/107).

Loss of HBr: Elimination of a hydrogen bromide molecule could lead to a fragment at [M-HBr]•⁺.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound This table details the likely fragments, their formulas, and expected mass-to-charge ratios.

| Proposed Fragment | Formula | Expected m/z | Notes |

| Molecular Ion | [C₆H₅BrO]•⁺ | 172 / 174 | Isotopic pair with ~1:1 intensity due to ⁷⁹Br/⁸¹Br |

| Loss of Bromine | [C₆H₅O]⁺ | 93 | Result of C-Br bond cleavage |

| Loss of HBr | [C₆H₄O]•⁺ | 92 | Elimination of hydrogen bromide |

| Furyl Cation | [C₄H₃O]⁺ | 67 | Cleavage of the C2-Cα bond |

| Acetylene Loss from [M-Br]⁺ | [C₄H₃O]⁺ | 67 | Loss of C₂H₂ from the m/z 93 fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct structural components: the furan ring, the vinyl group, and the carbon-bromine bond. While a specific experimental spectrum for this compound is not detailed in the referenced literature, the expected characteristic absorption bands can be predicted based on established frequency ranges for its constituent functional groups. vscht.czmaricopa.edupressbooks.pub

The furan moiety exhibits several characteristic vibrations. These include aromatic C-H stretching, which typically appears at wavenumbers slightly above 3000 cm⁻¹, and C=C stretching vibrations within the ring, observed in the 1500-1600 cm⁻¹ region. vscht.cz The C-O-C stretching of the ether group within the furan ring also produces a strong, characteristic band. A computational study of furan indicates that it has 21 unique vibrational modes, providing a complex but interpretable spectrum. researchgate.net

The bromovinyl group contributes its own set of distinct absorption bands. The stretching vibration of the vinylic =C-H bond is expected in the 3020–3080 cm⁻¹ range, while the C=C double bond stretch appears in the 1620–1680 cm⁻¹ region. maricopa.edu The carbon-bromine (C-Br) bond stretch is typically observed in the fingerprint region of the spectrum, at lower frequencies.

An interactive data table summarizing the expected IR absorption frequencies for the key functional groups in this compound is provided below.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can construct a detailed model of the electron density and, consequently, the exact positions of atoms. This provides unequivocal information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.

For derivatives of this compound, a single-crystal X-ray structure analysis would reveal critical structural details. It would confirm the planarity of the furan ring and provide precise measurements of the bond lengths and angles associated with the bromovinyl substituent. Furthermore, this technique elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice, such as van der Waals forces, dipole-dipole interactions, or potential halogen bonding involving the bromine atom.

While specific crystallographic data for this compound is not available in the searched literature, the table below provides an example of the type of data that would be obtained from such an analysis, based on a related furan-containing compound.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are indispensable for determining the absolute configuration and solution-phase conformation of enantiomers. The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center is introduced into a derivative, these techniques become critically important.

Vibrational Circular Dichroism (VCD) measures the difference in absorption of left- and right-circularly polarized light in the infrared region. jascoinc.comsmoldyn.org Essentially, it is the chiral analogue of a standard IR absorption spectrum. A VCD spectrum provides information about the stereochemistry of a molecule, as enantiomers will produce mirror-image spectra. jascoinc.com The main application for VCD is the determination of the absolute configuration of chiral organic molecules. jascoinc.com

Electronic Circular Dichroism (ECD) is a similar phenomenon but is observed in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. jascoinc.comresearchgate.net The sign and intensity of the ECD signals, known as Cotton effects, are highly sensitive to the spatial arrangement of atoms around the molecule's chromophores. For furan-containing chiral compounds, such as certain helicenes, chiroptical properties are a key area of investigation. chinesechemsoc.orgresearchgate.net The correlation between the conformation of chiral dihydrobenzo[b]furan derivatives and their CD signals has been systematically studied to establish helicity rules. nih.gov

For a hypothetical chiral derivative of this compound, ECD and VCD would be used to assign its absolute configuration. This is typically achieved by comparing the experimentally measured spectra with spectra predicted computationally using quantum chemical calculations for a known configuration (e.g., R or S). A match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute stereochemistry.

The table below outlines the principles and applications of these two powerful chiroptical techniques for the analysis of chiral molecules.

Theoretical and Computational Investigations of 2 1 Bromovinyl Furan

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of molecular behavior and reaction mechanisms. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. researchgate.netnih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms, allowing for the calculation of energies of reactants, products, and transition states. researchgate.net This information is crucial for determining reaction kinetics and thermodynamic favorability. nih.gov

For furan (B31954) derivatives, DFT has been successfully applied to explore various reactions, including cycloadditions and substitutions. researchgate.netpku.edu.cn In a hypothetical study of 2-(1-Bromovinyl)furan, DFT could be employed to investigate its participation in reactions such as Diels-Alder cycloadditions, where the furan ring acts as a diene. Calculations would identify the transition state structures and their corresponding activation energies, revealing whether the reaction proceeds via a concerted or stepwise mechanism. pku.edu.cn The influence of the bromovinyl substituent on the reactivity of the furan ring can be quantified by comparing the activation barriers with those of unsubstituted furan. researchgate.net

For instance, DFT calculations could predict the regioselectivity of an electrophilic addition to the vinyl group. The relative stability of the possible carbocation intermediates would be calculated to determine the most likely reaction pathway. This approach provides predictive power for designing new synthetic routes involving this compound. chemrxiv.org

Table 1: Hypothetical DFT-Calculated Activation Energies for a [4+2] Cycloaddition Reaction

| Reactant System | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Furan + Maleimide | 18.5 | -25.0 |

| This compound + Maleimide | 20.1 | -22.8 |

Note: Data are illustrative and represent typical values obtained from DFT calculations for furan derivatives.

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) theory and post-HF methods like Møller-Plesset perturbation theory (MP2), provide a rigorous framework for analyzing molecular orbitals (MOs). ajchem-a.comrsc.org

The Frontier Molecular Orbital (FMO) theory is a key application of MO analysis that explains chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For this compound, ab initio calculations can determine the energies and spatial distributions of its HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The presence of the electron-withdrawing bromine atom and the π-system of the vinyl group would be expected to lower the energy of both the HOMO and LUMO compared to furan, influencing its reactivity as both a nucleophile and an electrophile. Analysis of the MO coefficients would reveal that the HOMO is likely localized on the furan ring, while the LUMO may have significant contributions from the bromovinyl group, indicating the most probable sites for nucleophilic and electrophilic attack. wayne.edu

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of a molecule is critical to its properties and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds. scribd.comwolfram.com

For this compound, rotation around the single bond connecting the furan ring and the vinyl group leads to different conformers. Analogous to 2-vinyl furan, two primary planar conformers can be anticipated: the s-trans (or anti) and s-cis (or syn) forms, where the vinyl group is oriented away from or towards the furan oxygen, respectively. uliege.be Computational studies on similar furan derivatives have shown that the s-trans conformer is generally more stable due to reduced steric hindrance. rsc.orguliege.be The energy barrier for interconversion between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures. uliege.be

Stereoelectronic effects describe how the spatial arrangement of orbitals influences molecular properties. wikipedia.org In this compound, hyperconjugation between the π-orbitals of the furan ring and the vinyl group, as well as interactions involving the lone pairs of the oxygen and bromine atoms, will affect conformational stability and bond lengths. These interactions depend on the relative orientation of the molecular fragments and can be analyzed using computational methods to explain the preference for one conformer over another.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of dynamic processes and intermolecular interactions. usq.edu.aumdpi.com

An MD simulation of this compound in a solvent or in its pure liquid state could reveal important information about its bulk properties. By simulating the system over nanoseconds, one can analyze the radial distribution functions to understand how molecules arrange themselves with respect to one another. These simulations can elucidate intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom. usq.edu.aunih.gov Such studies are crucial for understanding properties like boiling point, solubility, and how the molecule interacts with other chemical species in a complex environment. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. ripublication.com

By combining DFT with methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with high accuracy. globalresearchonline.netnih.gov For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. These predicted values can be compared with experimental data to confirm the molecular structure and assign specific resonances. nih.gov The calculations would account for the electronic environment of each nucleus, including the deshielding effects of the furan ring's aromaticity and the electronegative bromine atom.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. semanticscholar.orgresearchgate.net These calculations yield the frequencies and intensities of the fundamental vibrational modes of the molecule, such as C-H stretches, C=C stretches of the furan ring and vinyl group, and the C-Br stretch. researchgate.net Comparing the computed spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular motions. uliege.be

Table 2: Predicted Spectroscopic Data for s-trans this compound

| Property | Atom/Group | Predicted Value |

| ¹H NMR Chemical Shift | H on C=CBr | 6.8 - 7.2 ppm |

| Furan H3 | 6.4 - 6.6 ppm | |

| Furan H4 | 6.3 - 6.5 ppm | |

| Furan H5 | 7.4 - 7.6 ppm | |

| ¹³C NMR Chemical Shift | C-Br | 105 - 110 ppm |

| C-Furan | 130 - 135 ppm | |

| Furan C2 | 148 - 152 ppm | |

| IR Frequency | C=C (vinyl) stretch | 1620 - 1640 cm⁻¹ |

| C=C (furan) stretch | 1500 - 1580 cm⁻¹ | |

| C-Br stretch | 550 - 600 cm⁻¹ |

Note: These values are estimates based on calculations for analogous structures and serve as an illustration of computationally predicted spectroscopic data.

Applications of 2 1 Bromovinyl Furan As a Key Synthetic Intermediate and Building Block

Modular Synthesis of Complex Furan-Containing Architectures

The concept of modular synthesis, which involves the stepwise and convergent assembly of complex molecules from simpler, interchangeable building blocks, is a cornerstone of modern organic synthesis. 2-(1-Bromovinyl)furan is an exemplary modular unit, perfectly suited for the construction of complex furan-containing architectures, such as macrocycles and poly-furan systems, through iterative cross-coupling strategies. researchgate.net

The vinyl bromide functionality of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the facile introduction of a wide range of substituents at the vinylic position, enabling the systematic variation of the molecular structure. For instance, coupling of this compound with various organoboron or organotin reagents can introduce aryl, heteroaryl, or alkyl groups, leading to the formation of highly substituted furan (B31954) derivatives. researchgate.net

A powerful extension of this modular approach is the synthesis of furan-acetylene macrocycles. nih.gov In these syntheses, furan-containing building blocks can be iteratively coupled to construct large cyclic structures with defined sizes and properties. The ability to precisely control the assembly of these macrocycles is crucial for tuning their electronic and optical properties, which is of interest in materials science.

The modularity offered by this compound is further exemplified in the synthesis of furan-containing polymers and oligomers. An iterative cross-coupling strategy can be employed to synthesize β-oligofurans, where the controlled, step-wise addition of furan units allows for the creation of conjugated systems with tailored lengths and electronic characteristics. researchgate.net

Precursor for Advanced Heterocyclic Compounds and Scaffolds

Beyond its use in modular assembly, this compound serves as a crucial precursor for the synthesis of a variety of advanced heterocyclic compounds, including substituted furans and fused furan systems.

Synthesis of Substituted Furan Derivatives

The vinyl bromide group in this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, providing a straightforward entry to a diverse array of substituted furan derivatives. The Suzuki-Miyaura coupling, for example, allows for the introduction of various aryl and heteroaryl substituents. researchgate.netnih.gov Similarly, Stille coupling can be employed to form carbon-carbon bonds with a wide variety of organostannanes.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient strategy for the rapid construction of complex molecules. This compound can participate in such cascade sequences. For instance, a domino Heck/cross-coupling reaction can be envisioned where an initial intramolecular Heck reaction is followed by an intermolecular cross-coupling, allowing for the efficient synthesis of highly functionalized, furan-linked bisheterocycles. nih.govrsc.org

The table below summarizes some of the key cross-coupling reactions utilized for the synthesis of substituted furans from vinyl halides, which are applicable to this compound.

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compounds | Palladium catalyst and a base | Aryl-, heteroaryl-, or alkyl-substituted furans |

| Stille | Organotin compounds | Palladium catalyst | A wide variety of substituted furans |

| Heck | Alkenes | Palladium catalyst and a base | Alkenyl-substituted furans |

Access to Fused Furan Systems (e.g., Benzofurans, Naphthofurans)

Fused furan systems, such as benzofurans and naphthofurans, are prominent scaffolds in many natural products and pharmaceuticals. This compound is a valuable precursor for the construction of these important heterocyclic cores.

One of the most powerful methods for the synthesis of benzofurans involves the palladium-catalyzed intramolecular C-H functionalization of precursors derived from this compound. organic-chemistry.org For example, the reaction of this compound with phenols can generate (Z)-2-bromovinyl phenyl ethers. Subsequent intramolecular cyclization through a palladium-catalyzed direct C-H bond functionalization affords 2-substituted benzofurans. organic-chemistry.org This approach offers a direct and efficient route to these valuable compounds.

The synthesis of naphthofurans can also be achieved using this compound as a starting material. Annulation reactions, where a new ring is formed onto an existing one, are a key strategy. For instance, a copper-mediated oxidative annulation of phenols and internal alkynes has been reported for the synthesis of benzofuran (B130515) derivatives, and similar strategies could be adapted for the synthesis of naphthofurans starting from naphthols and this compound. rsc.org Rhodium-catalyzed annulation reactions of furan-fused compounds with alkynes also provide a pathway to complex fused systems. beilstein-journals.org

The table below illustrates some of the general strategies for the synthesis of fused furan systems that can be adapted using this compound as a key building block.

| Fused System | Synthetic Strategy | Key Reaction |

| Benzofurans | Intramolecular cyclization of phenol-derived precursors | Palladium-catalyzed C-H activation |

| Naphthofurans | Annulation reactions with naphthols | Metal-catalyzed cyclization |

Enabling Chirality in Synthetic Pathways

The introduction of chirality is a critical aspect of modern drug discovery and development, as the biological activity of a molecule is often dependent on its three-dimensional structure. This compound can be utilized in synthetic strategies that establish stereocenters, leading to the formation of chiral furan-containing molecules.

Enantioselective Transformations

Asymmetric catalysis provides a powerful tool for the synthesis of enantiomerically enriched compounds. mdpi.com While direct enantioselective transformations of this compound are not extensively documented in the initial search results, the vinyl bromide functionality is an ideal handle for participating in asymmetric cross-coupling reactions. For example, asymmetric Suzuki-Miyaura couplings using chiral ligands can be employed to introduce stereocenters adjacent to the furan ring. nih.gov

The development of novel chiral ligands is crucial for achieving high enantioselectivity in these transformations. researchgate.net The application of such methods to this compound would open up new avenues for the synthesis of a wide range of chiral furan derivatives. Furthermore, domino reactions involving this compound could be rendered enantioselective through the use of chiral catalysts, enabling the construction of complex chiral architectures in a single step. nih.gov

Synthesis of Chiral Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. The furan ring is a key component of the ribose and deoxyribose sugars found in natural nucleosides. The synthesis of chiral nucleoside analogs containing modified furan moieties is an active area of research.

A notable example of the use of a bromovinyl-containing precursor in the synthesis of a chiral nucleoside analog is the enantioselective synthesis of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) uracil), also known as l-BHDU. nih.gov This compound is a potent and selective inhibitor of the varicella-zoster virus (VZV). The synthesis involves the coupling of a chiral dioxolane moiety with a bromovinyluracil base. While this example does not start directly from this compound, it highlights the importance of the bromovinyl group in the final active molecule and demonstrates a strategy that could be adapted to furan-based nucleosides.

The synthesis of C-nucleosides, where the nucleobase is attached to the sugar via a carbon-carbon bond, is another area where furan-based building blocks are valuable. beilstein-journals.org Modular and convergent synthetic routes are particularly effective for creating diversity in C-nucleoside libraries. The reactivity of this compound makes it a potential precursor for the synthesis of novel furan-based C-nucleoside analogs with potential biological activity. nih.govnih.gov

Building Block in Materials Science Research

The inherent reactivity of the bromovinyl group, coupled with the electronic properties of the furan ring, makes this compound an attractive candidate for the synthesis of advanced materials. Researchers are exploring its potential in creating polymers with unique characteristics and as a precursor to functional organic materials with tailored properties.

Monomer for Polymerization Studies of Vinyl Furan Derivatives

While specific studies on the homopolymerization of this compound are not extensively documented in publicly available research, the broader class of vinyl furan derivatives has been a subject of interest in polymer chemistry. The vinyl group's susceptibility to various polymerization techniques, including radical, cationic, and anionic polymerization, suggests that this compound could serve as a valuable monomer. The presence of the bromine atom would likely influence the polymerization kinetics and the properties of the resulting polymer, potentially leading to materials with enhanced thermal stability or flame-retardant characteristics. Further research is needed to fully elucidate the polymerization behavior of this compound and characterize the properties of the corresponding polymer, poly(this compound).

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Potential Initiators/Catalysts | Expected Polymer Characteristics |

| Free Radical Polymerization | AIBN, Benzoyl peroxide | Potentially amorphous, soluble in organic solvents |

| Cationic Polymerization | Lewis acids (e.g., BF₃·OEt₂) | May be prone to side reactions due to the furan ring |

| Anionic Polymerization | Organolithium compounds | Requires stringent reaction conditions |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Transition metal complexes, Chain transfer agents | Allows for control over molecular weight and architecture |

Precursor for Functional Organic Materials

The dual functionality of this compound makes it a versatile precursor for a variety of functional organic materials. The vinyl group can participate in polymerization and cycloaddition reactions, while the bromine atom is amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of various functional groups and the construction of larger conjugated systems. This capability is particularly valuable in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By carefully selecting the coupling partners, the electronic and optical properties of the resulting materials can be precisely tuned.

For instance, the Suzuki coupling of this compound with an arylboronic acid could lead to the formation of a stilbene-like structure incorporating a furan ring, a common motif in fluorescent materials. Similarly, Stille coupling with an organotin reagent could be employed to create conjugated polymers with alternating furan and other aromatic units, influencing the material's band gap and charge transport properties.

Table 2: Potential Cross-Coupling Reactions for this compound in Materials Synthesis

| Reaction Type | Coupling Partner | Catalyst | Potential Material Application |

| Suzuki Coupling | Arylboronic acid | Palladium complex | Fluorescent materials, OLEDs |

| Stille Coupling | Organotin reagent | Palladium complex | Conjugated polymers for OPVs, OFETs |

| Heck Coupling | Alkene | Palladium complex | Extended conjugated systems |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper complex | Carbon-rich materials, molecular wires |

Development of Novel Reagents and Catalysts Utilizing Furan-Bromovinyl Scaffolds

The furan-bromovinyl scaffold present in this compound also holds promise for the development of novel reagents and catalysts. The ability to functionalize both the furan ring and the vinyl group allows for the creation of complex molecular architectures with specific catalytic or reactive properties.

The bromine atom can be readily converted into an organometallic species, such as an organolithium or Grignard reagent, by treatment with an appropriate metal. These organometallic reagents are powerful nucleophiles and can be used to introduce the furan-vinyl moiety into other molecules. Furthermore, the furan ring itself can act as a ligand for transition metals, and the vinyl group can be modified to incorporate other coordinating atoms. This versatility opens up possibilities for designing bespoke ligands for catalysis. For example, the synthesis of a phosphine-containing derivative of this compound could lead to a novel ligand for transition metal-catalyzed reactions, potentially influencing the selectivity and activity of the catalyst.

While specific examples of reagents and catalysts derived directly from this compound are not yet widely reported, the fundamental reactivity of its constituent parts suggests a fertile ground for future research in this area. The development of new synthetic methodologies based on this scaffold could provide access to novel chemical transformations and catalytic systems with unique properties.

Q & A

Basic: What are the recommended synthetic routes for 2-(1-Bromovinyl)furan, and how can reaction conditions be optimized?

This compound can be synthesized via nucleophilic substitution or cross-coupling reactions . For example, bromination of vinylfuran derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) is common. Optimizing solvent polarity (e.g., dichloromethane or THF) and catalyst selection (e.g., Lewis acids) can improve yield. Reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and vinyl-bromine bonding (e.g., characteristic shifts for bromovinyl groups at δ 5.5–6.5 ppm in ¹H NMR) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 201.97 for C₆H₅BrO) .

- Infrared Spectroscopy (IR) : Peaks near 600–650 cm⁻¹ indicate C-Br stretching .

Advanced: What computational methods are effective for predicting the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electrostatic potential surfaces to identify reactive sites (e.g., bromine as an electrophilic center).

- Frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior, relevant for material science applications .

Advanced: How does the bromovinyl group influence dimerization kinetics in furan derivatives?

The bromovinyl group introduces steric hindrance and electronic effects that alter dimerization pathways. Kinetic studies using UV-Vis spectroscopy or HPLC can track dimer formation rates. For example, α-substituted furans often form head-to-tail dimers via radical intermediates, with rate constants (k) dependent on solvent polarity and temperature .

Basic: What analytical techniques are suitable for studying isomerism in this compound?

- X-ray crystallography : Resolves spatial arrangement of bromine and vinyl groups.

- NOESY NMR : Detects through-space interactions to distinguish cis/trans isomers .

Advanced: How can researchers assess the toxicity profile of this compound given limited data?

Use surrogate compounds (e.g., furan or brominated aromatics) and in vitro assays:

- Ames test for mutagenicity.

- Cytotoxicity assays (e.g., MTT on HepG2 cells).

Note: No direct toxicity data exists; prioritize computational models (e.g., QSAR ) to predict hazards .

Advanced: What role does this compound play in mediating electronic coupling in molecular junctions?

The furan ring and bromovinyl group enhance electron delocalization , making it suitable for molecular electronics. Experimental conductance studies using scanning tunneling microscopy (STM) paired with DFT simulations show improved junction stability when anchored to gold electrodes via sulfur or selenium linkers .

Basic: How can reaction intermediates in this compound synthesis be trapped and identified?

- Low-temperature quenching : Use liquid nitrogen to stabilize transient intermediates.

- Electron Paramagnetic Resonance (EPR) : Detect radical species during bromination .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Catalytic systems : Palladium catalysts for selective cross-couplings (e.g., Suzuki-Miyaura) .

Advanced: How does the stereochemistry of the bromovinyl group affect biological activity in drug design?

Cis isomers may exhibit stronger binding to target proteins (e.g., kinases) due to spatial compatibility. Molecular docking simulations (AutoDock Vina) and pharmacophore modeling can predict stereochemical impacts on affinity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.